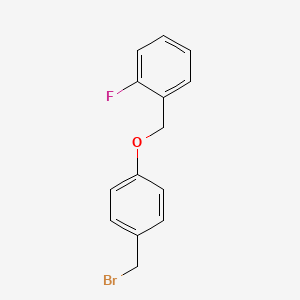

4-(2-Fluorobenzyloxy)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-[(2-fluorophenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOCIELKSLVREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Fluorobenzyloxy)benzyl bromide chemical structure

An In-Depth Technical Guide to 4-(2-Fluorobenzyloxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic ether of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of novel pharmaceutical agents. Its structure combines a reactive benzyl bromide moiety with a fluorinated benzyloxy group, making it a valuable building block for introducing this specific pharmacophore into target molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its application in medicinal chemistry, particularly as an intermediate for neurologically active compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a central benzene ring substituted at the 1-position with a bromomethyl group and at the 4-position with a 2-fluorobenzyloxy ether linkage.

Chemical Structure:

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂BrFO | Calculated |

| Molecular Weight | 295.15 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted[1][2] |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Acetonitrile); Insoluble in water | Predicted |

| Reactivity | Moisture sensitive, lachrymator, corrosive | Predicted[1][2] |

| Boiling Point | > 200 °C (decomposes) | Estimated |

| Melting Point | Not determined | N/A |

Note: The properties are estimated based on analogous compounds such as benzyl bromide and its derivatives. As a reactive benzyl bromide, it should be handled with care in a well-ventilated fume hood, avoiding exposure to moisture, skin, and eyes.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the ether precursor, 4-(2-Fluorobenzyloxy)toluene, via Williamson ether synthesis. The second step is the radical bromination of the benzylic methyl group.

Experimental Protocol

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene

This procedure is adapted from standard Williamson ether synthesis protocols for phenols.

-

Reagents and Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (250 mL).

-

Addition of Alkylating Agent: While stirring the suspension, add 2-fluorobenzyl bromide (18.9 g, 0.1 mol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in dichloromethane (150 mL) and wash with 1M NaOH solution (2 x 50 mL) to remove any unreacted p-cresol, followed by a wash with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product, 4-(2-Fluorobenzyloxy)toluene, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure is a standard Wohl-Ziegler reaction for benzylic bromination using N-Bromosuccinimide (NBS).[3][4][5]

-

Reagents and Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the 4-(2-Fluorobenzyloxy)toluene (21.62 g, 0.1 mol) from Step 1 in carbon tetrachloride (CCl₄, 250 mL). Note: CCl₄ is hazardous; acetonitrile can be a safer alternative solvent.[6]

-

Initiator and Brominating Agent: Add N-Bromosuccinimide (NBS) (18.67 g, 0.105 mol) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.164 g, 0.001 mol) to the solution.[7]

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can also be initiated using a UV or a household compact fluorescent lamp.[6][8] The reaction is typically complete within 1-3 hours, which can be observed by the consumption of the starting material (via TLC or GC) and the succinimide byproduct floating at the top of the solvent.

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.

-

Isolation: Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. This product is often used in the next synthetic step without further purification due to its high reactivity. If required, it can be purified by recrystallization from a suitable solvent like hexane, though care must be taken to avoid decomposition.

Application in Drug Development

Substituted benzyl halides are critical building blocks in medicinal chemistry. This compound serves as a key intermediate for the synthesis of complex molecules, particularly those targeting the central nervous system. Its primary utility lies in its ability to alkylate nucleophiles, such as amines, to form new carbon-nitrogen bonds.

A significant application is in the synthesis of Ralfinamide and its analogs.[9][10] Ralfinamide, (S)-2-[4-(2-fluorobenzyloxy)benzylamino]propanamide, is investigated for its anticonvulsant and neuroprotective activities.[9] While one patented synthesis of Ralfinamide involves the reductive amination of 4-(2-fluorobenzyloxy)benzaldehyde with L-alaninamide, an alternative and direct approach would involve the nucleophilic substitution of this compound with L-alaninamide.[9][11]

This synthetic strategy highlights the importance of this compound as a reactive intermediate that allows for the direct and efficient installation of the 4-(2-fluorobenzyloxy)benzyl moiety onto a pharmacologically relevant scaffold. The presence of the fluorine atom in the structure can enhance metabolic stability and modulate the electronic properties of the final drug molecule, which is a common strategy in modern drug design.

References

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]

Technical Guide: 4-(2-Fluorobenzyloxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

4-(2-Fluorobenzyloxy)benzyl bromide is a halogenated aromatic ether. Its primary utility lies in its reactive benzylic bromide functional group, which makes it a potent electrophile for introducing the 4-(2-fluorobenzyloxy)benzyl moiety into various nucleophilic substrates.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Fluorobenzyl bromide[1] | 4-Fluorobenzyl bromide[2] |

| CAS Number | Not Available | 446-48-0 | 459-46-1 |

| Molecular Formula | C₁₄H₁₂BrFO | C₇H₆BrF | C H₆BrF |

| Molecular Weight | 295.15 g/mol | 189.02 g/mol | 189.02 g/mol |

| Appearance | Estimated: Colorless to light yellow liquid or low melting solid | Colorless liquid | Colorless to yellow liquid |

| Boiling Point | Estimated: Higher than related compounds due to increased molecular weight | 84-85 °C / 15 mmHg | ~85 °C at 15 mmHg[3] |

| Melting Point | Not Determined | Not Applicable | ~ -3.66°C[3] |

| Density | Estimated: >1.5 g/mL | 1.567 g/mL at 25 °C | ~1.517 g/mL at 25 °C[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process, starting from the etherification of p-cresol, followed by the radical bromination of the benzylic methyl group.

Synthesis of 4-(2-Fluorobenzyloxy)toluene

The precursor, 4-(2-Fluorobenzyloxy)toluene, is synthesized via a standard Williamson ether synthesis.

Experimental Protocol:

-

To a solution of p-cresol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

After cooling to room temperature, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield 4-(2-Fluorobenzyloxy)toluene.

Synthesis of this compound

The target compound is synthesized by the radical bromination of the benzylic methyl group of 4-(2-Fluorobenzyloxy)toluene. The Wohl-Ziegler reaction is a common method for this transformation.

Experimental Protocol:

-

Dissolve 4-(2-Fluorobenzyloxy)toluene (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

Heat the mixture to reflux and irradiate with a light source (e.g., a household compact fluorescent lamp) to initiate the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.

Table 2: Quantitative Data for Synthesis

| Reaction Step | Starting Materials | Reagents | Solvent | Typical Yield | Purity |

| Etherification | p-cresol, 2-fluorobenzyl bromide | K₂CO₃ | Acetone | >90% | >95% |

| Benzylic Bromination | 4-(2-Fluorobenzyloxy)toluene | NBS, AIBN | CCl₄ or CH₃CN | 70-85% | Typically used crude |

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry for the synthesis of complex drug candidates. Its primary role is as an alkylating agent to introduce the 4-(2-fluorobenzyloxy)benzyl group, which can modulate the pharmacological properties of a molecule.

A notable application is in the synthesis of analogues of neurologically active compounds. For instance, the structurally related 4-(2-fluorobenzyloxy)benzaldehyde is a key intermediate in the synthesis of Ralfinamide, an investigational drug. This compound can be used to synthesize similar structures via N- or O-alkylation of appropriate scaffolds.

Example Application: N-Alkylation

Experimental Protocol:

-

Dissolve the amine-containing substrate (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate (1.5 eq.).

-

To this mixture, add a solution of crude this compound (1.2 eq.) in the same solvent.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Application Workflow: N-Alkylation

Caption: General workflow for N-alkylation using the title compound.

Safety and Handling

Benzyl bromides are lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally similar compounds like 2-fluorobenzyl bromide and 4-fluorobenzyl bromide.

Conclusion

This compound serves as a crucial, albeit transient, intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. While not commercially available with a dedicated CAS number, its synthesis from readily available starting materials is straightforward. This guide provides the necessary theoretical and practical information for its preparation and use in a research and development setting.

References

- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-(2-Fluorobenzyloxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in the synthesis of various organic molecules. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and drug development.

Core Data Presentation

While this compound is not widely available commercially, its properties can be derived from its structure. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₄H₁₂BrFO |

| Molecular Weight | 295.15 g/mol |

| Chemical Structure | Aromatic ether and benzyl bromide |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents |

| CAS Number | Not readily available |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a multi-step process. A common pathway involves the synthesis of the precursor 4-(2-Fluorobenzyloxy)benzaldehyde, followed by its reduction to the corresponding alcohol, and subsequent bromination.

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde

This procedure is adapted from established methods for the synthesis of fluorobenzyloxy-benzaldehydes.[1][2]

-

Reaction Setup: In a reaction vessel, combine 4-hydroxybenzaldehyde and a suitable solvent.

-

Addition of Reagents: Add 2-fluorobenzyl bromide to the mixture.

-

Phase Transfer Catalysis: Introduce a phase transfer catalyst to facilitate the reaction.

-

Reaction Conditions: Heat the mixture and stir for a sufficient time to ensure the completion of the reaction.

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction and washing. The crude product can be purified by crystallization to yield 4-(2-fluorobenzyloxy)benzaldehyde.

Experimental Protocol: Reduction of 4-(2-Fluorobenzyloxy)benzaldehyde

This is a standard reduction of an aldehyde to an alcohol.

-

Dissolution: Dissolve 4-(2-fluorobenzyloxy)benzaldehyde in a suitable solvent such as methanol or ethanol.

-

Addition of Reducing Agent: Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), to the solution at a controlled temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to proceed until the aldehyde is completely consumed, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Quench the reaction by adding water or a dilute acid. Extract the product with an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-(2-Fluorobenzyloxy)benzyl alcohol.

Experimental Protocol: Bromination of 4-(2-Fluorobenzyloxy)benzyl alcohol

This protocol is based on a general method for the conversion of benzylic alcohols to benzyl bromides.

-

Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the stirred solution. The reaction is typically rapid.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent like dichloromethane (CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude this compound can be further purified by silica gel column chromatography.

Applications in Drug Development and Research

While specific applications of this compound are not extensively documented, its precursors are key intermediates in the synthesis of pharmaceutically active compounds. For instance, 4-(2-fluorobenzyloxy)benzaldehyde is a known intermediate in the synthesis of Ralfinamide.[1] Therefore, this compound is a valuable building block for the synthesis of novel drug candidates and other complex organic molecules. Its utility lies in its ability to introduce the 4-(2-fluorobenzyloxy)benzyl moiety into a target molecule.

References

- 1. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 2. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from commercially available materials. The pathway involves an initial etherification to construct the core benzyl ether structure, followed by a reduction of the aldehyde functionality, and culminating in a bromination reaction to yield the final product.

Caption: Overall three-step synthesis pathway for this compound.

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde

The initial step involves a Williamson ether synthesis, where the phenolic hydroxyl group of 4-hydroxybenzaldehyde is alkylated using 2-fluorobenzyl bromide or chloride in the presence of a base.[1]

Reaction Scheme

-

Reactants: 4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide

-

Reagents: Potassium carbonate (K₂CO₃), Phase Transfer Catalyst (optional)

-

Product: 4-(2-Fluorobenzyloxy)benzaldehyde

Experimental Protocol

This protocol is adapted from procedures described in patent literature for the synthesis of related compounds.[2][3]

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetone, isopropanol, or xylene), add potassium carbonate (K₂CO₃, 1.1-1.5 eq).

-

Addition of Alkylating Agent: Add 2-fluorobenzyl bromide (1.0 eq) to the suspension. A phase transfer catalyst, such as a quaternary ammonium salt, may be added to improve reaction rates, particularly in biphasic systems.[2]

-

Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent, e.g., ~60°C for acetone) and stir for 12-18 hours.[1][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Add water to the residue and stir. The crude product, which precipitates as a solid, is collected by filtration.[4] The solid can be further purified by dissolving it in a solvent like dichloromethane, washing with water, drying over anhydrous sodium sulfate, and concentrating the organic phase.[4] Final purification is typically achieved by recrystallization from a suitable solvent system (e.g., isopropanol or toluene) to yield highly pure 4-(2-fluorobenzyloxy)benzaldehyde.[2]

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield (%) | Purity | Reference |

| 4-Hydroxybenzaldehyde | 2-Fluorobenzyl bromide | K₂CO₃ | Isopropanol | Reflux | 89.2% | >99.8% (GC, after crystallization) | [2] |

| 4-Hydroxybenzaldehyde | 2-Fluorobenzyl chloride | K₂CO₃ | Isopropanol | Reflux | 88.6% | Impurity <0.07% (GC) | [3] |

Step 2: Synthesis of 4-(2-Fluorobenzyloxy)benzyl alcohol

The intermediate aldehyde is reduced to the corresponding primary alcohol. This is a standard transformation in organic chemistry, typically achieved with high efficiency using a mild reducing agent.

Reaction Scheme

-

Reactant: 4-(2-Fluorobenzyloxy)benzaldehyde

-

Reagent: Sodium borohydride (NaBH₄)

-

Product: 4-(2-Fluorobenzyloxy)benzyl alcohol

Experimental Protocol

This is a general procedure for the reduction of an aromatic aldehyde.

-

Reaction Setup: Dissolve 4-(2-Fluorobenzyloxy)benzaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize excess NaBH₄.

-

Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(2-Fluorobenzyloxy)benzyl alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data

This reduction is a standard, high-yielding reaction. Yields for similar aldehyde reductions are typically in the range of 90-98%.

Step 3: Synthesis of this compound

The final step is the conversion of the primary benzyl alcohol to the target benzyl bromide. This can be accomplished using various brominating agents, with phosphorus tribromide (PBr₃) being a common and effective choice for primary alcohols.[5][6]

Reaction Scheme

-

Reactant: 4-(2-Fluorobenzyloxy)benzyl alcohol

-

Reagent: Phosphorus tribromide (PBr₃)

-

Product: this compound

Experimental Protocol

This protocol is based on general procedures for the bromination of benzyl alcohols.[7][8]

-

Reaction Setup: Dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent: Cool the solution in an ice bath to 0°C. Slowly add phosphorus tribromide (PBr₃, ~0.4-0.5 eq) dropwise via a syringe. Caution: PBr₃ is corrosive and reacts violently with water.[6]

-

Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture back to 0°C and quench it by carefully pouring it over ice water.

-

Purification: Separate the organic layer and wash it successively with cold water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be purified further by silica gel chromatography if required.

Quantitative Data

| Reactant | Reagent | Solvent | Conditions | Typical Yield (%) | Reference |

| Primary Benzyl Alcohol | PBr₃ | Diethyl Ether / DCM | 0°C to RT | 85-95% | [7][8] |

| Primary Alcohol | NBS / PPh₃ | DCM | 0°C to RT | >90% | [5][9] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical synthesis and purification process for one of the key steps.

Caption: General experimental workflow for the bromination of the benzyl alcohol intermediate.

References

- 1. 4-(4-Fluorobenzyloxy)benzaldehyde | 56442-17-2 | Benchchem [benchchem.com]

- 2. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]

- 3. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Starting materials for 4-(2-Fluorobenzyloxy)benzyl bromide synthesis

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines two principal pathways, detailing the necessary starting materials, experimental protocols, and expected yields.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is typically achieved through multi-step processes that require careful selection of starting materials and optimization of reaction conditions to ensure high purity and yield. This guide explores two common and effective synthetic strategies: a three-step process commencing with 4-hydroxybenzaldehyde and a two-step route beginning with p-cresol.

Pathway 1: Synthesis from 4-Hydroxybenzaldehyde

This pathway involves an initial Williamson ether synthesis to couple the two aromatic rings, followed by the reduction of the aldehyde functionality and subsequent bromination of the resulting benzyl alcohol.

Caption: Synthetic route to this compound starting from 4-hydroxybenzaldehyde.

Step 1: Williamson Ether Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde

This step involves the O-alkylation of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide. The use of 2-fluorobenzyl bromide is often preferred over the corresponding chloride due to its higher reactivity, which can lead to improved yields.

Experimental Protocol:

A solution of 4-hydroxybenzaldehyde (1 equivalent), 2-fluorobenzyl bromide (1 equivalent), and potassium carbonate (1.5 equivalents) in dry dimethylformamide (DMF) is heated at 100°C for 3 hours with constant stirring.[1] Upon cooling, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by filtration and washed with water to yield 4-(2-fluorobenzyloxy)benzaldehyde.[1]

| Parameter | Value |

| Starting Materials | 4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide |

| Reagents | Potassium carbonate, DMF |

| Reaction Temperature | 100°C |

| Reaction Time | 3 hours |

| Typical Yield | ~74-89% |

| Purification Method | Precipitation and washing |

Step 2: Reduction to 4-(2-Fluorobenzyloxy)benzyl alcohol

The aldehyde functional group of 4-(2-Fluorobenzyloxy)benzaldehyde is reduced to a primary alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

To a solution of 4-(2-Fluorobenzyloxy)benzaldehyde (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF), sodium borohydride (1-2 equivalents) is added portion-wise at room temperature.[2] The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 4-(2-Fluorobenzyloxy)benzyl alcohol.[2]

| Parameter | Value |

| Starting Material | 4-(2-Fluorobenzyloxy)benzaldehyde |

| Reagents | Sodium borohydride, Methanol/THF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours (TLC monitored) |

| Typical Yield | >90% |

| Purification Method | Extraction and solvent evaporation |

Step 3: Bromination to this compound

The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This is typically achieved using phosphorus tribromide (PBr₃), which proceeds via an Sₙ2 mechanism.[3][4]

Experimental Protocol:

The 4-(2-Fluorobenzyloxy)benzyl alcohol (1 equivalent) is dissolved in a dry, aprotic solvent like dichloromethane (DCM) and cooled in an ice bath. Phosphorus tribromide (approximately 0.5-1 equivalents) is added dropwise, and the mixture is stirred at 0°C for one hour.[5] The reaction is then carefully quenched with water and washed with a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.[5]

| Parameter | Value |

| Starting Material | 4-(2-Fluorobenzyloxy)benzyl alcohol |

| Reagents | Phosphorus tribromide, DCM |

| Reaction Temperature | 0°C |

| Reaction Time | 1 hour |

| Typical Yield | 50-90% |

| Purification Method | Extraction and solvent evaporation |

Pathway 2: Synthesis from p-Cresol

An alternative route involves the initial formation of a substituted toluene derivative, followed by a radical-initiated benzylic bromination.

Caption: Synthetic route to this compound starting from p-cresol.

Step 1: Williamson Ether Synthesis of 4-((2-Fluorobenzyl)oxy)-1-methylbenzene

This step is analogous to the first step of Pathway 1, using p-cresol instead of 4-hydroxybenzaldehyde.

Experimental Protocol:

A mixture of p-cresol (1 equivalent), 2-fluorobenzyl bromide (1 equivalent), and a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like DMF is heated to facilitate the reaction. After completion, a standard aqueous workup and extraction will yield 4-((2-Fluorobenzyl)oxy)-1-methylbenzene.

| Parameter | Value |

| Starting Materials | p-Cresol, 2-Fluorobenzyl bromide |

| Reagents | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Reaction Temperature | Typically elevated (e.g., 80-100°C) |

| Reaction Time | Several hours |

| Typical Yield | High |

| Purification Method | Extraction and solvent evaporation |

Step 2: Benzylic Bromination

The methyl group of the intermediate is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator.

Experimental Protocol:

A mixture of 4-((2-Fluorobenzyl)oxy)-1-methylbenzene (1 equivalent), N-bromosuccinimide (NBS) (1.1 equivalents), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a solvent like carbon tetrachloride is refluxed for several hours.[6][7] The reaction is initiated by light or heat. After cooling, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated to give the final product, this compound.[6][7]

| Parameter | Value |

| Starting Material | 4-((2-Fluorobenzyl)oxy)-1-methylbenzene |

| Reagents | N-Bromosuccinimide (NBS), AIBN or BPO, Carbon Tetrachloride |

| Reaction Condition | Reflux |

| Reaction Time | 2-13 hours |

| Typical Yield | 70-90% |

| Purification Method | Filtration, washing, and solvent evaporation |

Summary of Starting Materials

| Pathway | Primary Starting Materials | Key Intermediates |

| 1 | 4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide | 4-(2-Fluorobenzyloxy)benzaldehyde, 4-(2-Fluorobenzyloxy)benzyl alcohol |

| 2 | p-Cresol, 2-Fluorobenzyl bromide | 4-((2-Fluorobenzyl)oxy)-1-methylbenzene |

Conclusion

Both pathways presented offer viable methods for the synthesis of this compound. The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Pathway 1 is a three-step process that involves common and well-understood reactions. Pathway 2 is a more convergent two-step approach but requires a benzylic bromination step that can sometimes be less selective if other reactive sites are present. For both pathways, careful control of reaction conditions and appropriate purification techniques are essential for obtaining the target compound in high yield and purity.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. scispace.com [scispace.com]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Fluorobenzyloxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(2-Fluorobenzyloxy)benzyl bromide. This compound is a key intermediate in the synthesis of various molecules of pharmaceutical interest, including the anti-convulsant and potential neuropathic pain treatment, Ralfinamide. A thorough understanding of its properties is crucial for its effective and safe use in research and development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Chemical Structure |  |

| Molecular Formula | C₁₄H₁₂BrFO |

| Molecular Weight | 295.15 g/mol |

| Appearance | Likely a colorless to pale yellow solid or high-boiling liquid |

| Melting Point | Expected to be a low-melting solid. |

| Boiling Point | Expected to be high and likely to decompose upon distillation at atmospheric pressure. |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is expected to be insoluble in water. |

| Stability | The compound is a benzyl bromide and is therefore expected to be sensitive to moisture and nucleophiles. It should be stored under inert atmosphere and at low temperatures to prevent degradation. It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. |

| Reactivity | As a benzyl bromide, the C-Br bond is activated towards nucleophilic substitution (both SN1 and SN2 pathways are possible due to the stability of the resulting benzylic carbocation). The benzyl ether linkage is generally stable but can be cleaved under harsh acidic conditions or by hydrogenolysis.[1][2] |

Experimental Protocols

The following sections detail the probable synthetic route and analytical characterization methods for this compound based on established organic chemistry principles and information from related syntheses.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from commercially available materials.

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene

This step involves a Williamson ether synthesis between 4-methylphenol (p-cresol) and 2-fluorobenzyl bromide.

-

Materials: 4-methylphenol, 2-fluorobenzyl bromide, sodium hydride (NaH) or potassium carbonate (K₂CO₃), and a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a solution of 4-methylphenol in the chosen solvent, add a base (e.g., NaH) portion-wise at 0 °C to form the phenoxide.

-

Once the deprotonation is complete (cessation of hydrogen gas evolution if NaH is used), add 2-fluorobenzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Benzylic Bromination of 4-(2-Fluorobenzyloxy)toluene

This step involves the radical bromination of the methyl group on the toluene moiety.

-

Materials: 4-(2-Fluorobenzyloxy)toluene, N-Bromosuccinimide (NBS), a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Procedure:

-

Dissolve 4-(2-Fluorobenzyloxy)toluene in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add NBS and the radical initiator to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction progress by TLC or ¹H NMR.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography, though the reactive nature of the product may make chromatography challenging.

-

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | A single major peak corresponding to the product with a retention time determined by the specific method conditions (e.g., reverse-phase C18 column, water/acetonitrile mobile phase). |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | The spectrum should show characteristic signals for the aromatic protons of both rings, a singlet for the benzylic CH₂Br protons (expected around 4.5 ppm), and a singlet for the benzylic CH₂O protons (expected around 5.1 ppm). |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | The spectrum will show distinct signals for each carbon atom in the molecule, including the benzylic CH₂Br carbon (expected around 33 ppm) and the CH₂O carbon (expected around 70 ppm). |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | The mass spectrum (e.g., using Electrospray Ionization - ESI) should show the molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+, confirming the molecular weight of 295.15 g/mol . The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature. |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it can be used to introduce the 4-(2-Fluorobenzyloxy)benzyl group onto a nitrogen or oxygen atom of a target molecule. This is exemplified in the synthesis of Ralfinamide, where the related aldehyde is used.

Caption: Role as an intermediate in drug synthesis.

Safety and Handling

Benzyl bromides are generally classified as hazardous materials. This compound should be handled with extreme care.

-

Hazards: It is expected to be a lachrymator (causes tearing), corrosive, and an irritant to the skin, eyes, and respiratory tract.

-

Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as bases, oxidants, and nucleophiles.

-

This technical guide provides a foundational understanding of this compound for its application in a research and development setting. The predicted properties and outlined experimental protocols should be validated with appropriate analytical techniques before use in any synthetic application.

References

An In-depth Technical Guide on 4-(2-Fluorobenzyloxy)benzyl bromide: Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-(2-Fluorobenzyloxy)benzyl bromide, with a focus on its solubility characteristics, handling protocols, and its role in synthetic chemistry. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes information on closely related analogues and general experimental methodologies.

Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |

| Nonpolar | Hexane, Toluene, Dichloromethane, Diethyl ether | High |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound have not been published, standard laboratory procedures can be employed. Below are detailed methodologies for both qualitative and quantitative solubility determination.

2.1. General Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents.

Materials:

-

This compound

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

A selection of solvents: deionized water, 5% HCl, 5% NaOH, ethanol, acetone, dichloromethane, and hexane.

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If solid material remains, it is considered insoluble or sparingly soluble.

-

Record the observations for each solvent.

2.2. General Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method allows for the precise measurement of a compound's solubility in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the solution at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature below the compound's decomposition point.

-

Once the solvent is removed, weigh the container with the dried solute.

-

Calculate the solubility in g/L or mol/L based on the mass of the dissolved solid and the volume of the aliquot taken.

Synthesis and Related Workflows

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, it is a precursor in the synthesis of Ralfinamide. The general synthetic approach involves the etherification of a phenolic compound with a substituted benzyl bromide.

A logical workflow for determining the solubility of a chemical compound is outlined below.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 4-fluorobenzyl bromide and 4-(trifluoromethoxy)benzyl bromide indicate that this class of chemicals should be handled with significant care.

Potential Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors can cause tearing and irritation to the eyes.

-

Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes. For skin contact, remove contaminated clothing and rinse the skin with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do NOT induce vomiting.

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a comprehensive risk assessment prior to handling this chemical. Always consult available safety data sheets for the most current and detailed safety information.

In-Depth Technical Guide: Stability and Storage of 4-(2-Fluorobenzyloxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2-Fluorobenzyloxy)benzyl bromide. Due to the limited availability of specific stability data for this compound, this guide draws upon information from structurally related benzyl bromides and general principles of chemical stability for this class of reagents.

Core Chemical Stability

The primary degradation pathway for benzyl bromides is hydrolysis. In the presence of water, they can slowly decompose to form the corresponding benzyl alcohol and hydrobromic acid.[1] This reaction can be accelerated by elevated temperatures.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended conditions based on best practices for this class of compounds.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | Cool and dry place.[2] Refrigeration may be advisable for long-term storage. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly closed container.[2] | Prevents ingress of moisture and air. |

| Light | Protect from light. | Light can potentially initiate radical reactions, leading to degradation. |

| Incompatible Materials | Avoid contact with water, strong oxidizing agents, bases, alcohols, and amines.[2] | These substances can react with and degrade the compound. |

Potential Degradation Pathways

The benzylic bromide functional group is the most reactive site in this compound. The primary degradation mechanisms are nucleophilic substitution and oxidation.

-

Hydrolysis: Reaction with water or moisture is a significant degradation pathway, leading to the formation of 4-(2-Fluorobenzyloxy)benzyl alcohol and hydrobromic acid.

-

Oxidation: Exposure to air and light, especially over prolonged periods, can lead to the formation of 4-(2-Fluorobenzyloxy)benzaldehyde and other oxidation byproducts.[3]

Caption: Factors influencing the degradation of this compound.

Experimental Protocols for Stability Assessment

While a specific, validated stability testing protocol for this compound is not publicly available, a general approach can be designed based on established guidelines for active pharmaceutical ingredients (APIs) and reactive chemical intermediates.[4][5]

Objective: To assess the stability of this compound under various environmental conditions over time.

Materials:

-

This compound (test substance)

-

High-purity solvents (e.g., acetonitrile, methanol) for sample preparation and analysis

-

Controlled environment stability chambers

-

Appropriate analytical instrumentation (e.g., HPLC, GC-MS)

Methodology:

-

Initial Characterization (Time 0):

-

Perform a complete analysis of a reference sample of this compound to establish its initial purity and impurity profile.

-

Analytical methods should be validated for specificity, linearity, accuracy, and precision. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for purity assessment of non-volatile organic compounds.

-

-

Sample Preparation and Storage:

-

Aliquot the test substance into multiple vials made of an inert material (e.g., amber glass) with tightly sealed caps.

-

Place the vials in stability chambers under different conditions. Based on ICH guidelines, suggested conditions could include:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Include a condition to assess sensitivity to light (e.g., exposure to a controlled light source).

-

Include a condition to assess the impact of humidity by storing some samples in open containers within the humidity-controlled chamber.

-

-

Time-Point Testing:

-

At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies), remove samples from each storage condition.

-

Analyze the samples using the validated analytical methods to determine the purity of this compound and quantify any degradation products.

-

-

Data Analysis:

-

Plot the purity of the substance as a function of time for each storage condition.

-

Identify and, if possible, characterize any significant degradation products using techniques like GC-MS or LC-MS.

-

Determine the rate of degradation and estimate the shelf-life of the compound under the tested conditions.

-

Caption: A general workflow for the stability assessment of a chemical substance.

References

Technical Guide: Synthesis and Spectral Analysis of 4-(2-Fluorobenzyloxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectral data for the novel compound 4-(2-Fluorobenzyloxy)benzyl bromide. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a robust synthetic pathway and provides an in-depth analysis of expected spectral characteristics based on analogous compounds and spectroscopic principles. This information is intended to serve as a valuable resource for researchers interested in the synthesis and application of this and related molecules in drug discovery and development.

Synthesis of this compound

The proposed synthesis of this compound is a two-step process commencing with a Williamson ether synthesis to form the intermediate, 4-(2-Fluorobenzyloxy)toluene, followed by a free-radical bromination at the benzylic position.

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene

This step involves the formation of an ether linkage between 4-methylphenol (p-cresol) and 2-fluorobenzyl bromide.

Experimental Protocol:

-

To a solution of 4-methylphenol (1.0 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 1.5 equivalents).

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

2-Fluorobenzyl bromide (1.1 equivalents) is then added to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved through flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-Fluorobenzyloxy)toluene.

Caption: Williamson Ether Synthesis Workflow

Step 2: Synthesis of this compound

The second step is the benzylic bromination of the synthesized 4-(2-Fluorobenzyloxy)toluene using a radical initiator.

Experimental Protocol:

-

4-(2-Fluorobenzyloxy)toluene (1.0 equivalent) is dissolved in a non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane.

-

N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.

-

The reaction mixture is heated to reflux under inert atmosphere and irradiated with a light source (e.g., a sunlamp) to initiate the reaction.

-

The reaction progress is monitored by TLC or ¹H NMR spectroscopy.

-

Once the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization or flash column chromatography to yield pure this compound.

Caption: Radical Bromination Workflow

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50-7.20 | m | 5H | Ar-H (protons on the 2-fluorobenzyl group) |

| ~7.40 | d | 2H | Ar-H (protons ortho to -CH₂Br) |

| ~6.95 | d | 2H | Ar-H (protons ortho to -OCH₂-) |

| ~5.10 | s | 2H | -OCH₂- |

| ~4.50 | s | 2H | -CH₂Br |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 245 Hz) | C-F |

| ~158 | C-O (para to -CH₂Br) |

| ~131 (d) | Ar-C |

| ~130 | Ar-C |

| ~129 (d) | Ar-C |

| ~127 | Ar-C (quaternary) |

| ~124 (d) | Ar-C |

| ~115 (d, J ≈ 21 Hz) | Ar-C |

| ~115 | Ar-C |

| ~64 | -OCH₂- |

| ~33 | -CH₂Br |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1500 | Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1220-1280 | Strong | C-F stretch |

| 1050-1000 | Medium | C-O-C stretch (symmetric) |

| ~1215 | Medium | CH₂ wag (associated with -CH₂Br) |

| ~690-550 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 296/298 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 217 | [M - Br]⁺ |

| 109 | [C₇H₆F]⁺ (fluorotropylium ion) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Logical Workflow for Compound Synthesis and Characterization

The overall process for synthesizing and characterizing a novel compound like this compound follows a logical progression from conceptualization to final analysis.

Caption: General Workflow for Synthesis and Analysis

This technical guide provides a foundational framework for the synthesis and spectral understanding of this compound. Researchers can utilize the detailed protocols and predicted data as a starting point for their investigations into the properties and potential applications of this compound. It is important to note that all synthetic procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.

The Rising Potential of 4-(2-Fluorobenzyloxy)benzyl Bromide Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical sciences. Within this landscape, halogenated organic compounds, particularly those containing fluorine, have garnered significant attention due to their unique physicochemical properties that can profoundly influence biological activity. This guide delves into the burgeoning field of 4-(2-Fluorobenzyloxy)benzyl bromide derivatives, a class of compounds demonstrating a wide spectrum of potential biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. This document serves as a comprehensive resource, summarizing key research findings, detailing experimental protocols, and visualizing pertinent biological pathways and workflows to facilitate further exploration and drug development efforts.

Core Synthesis and Structural Framework

The foundational structure, this compound, serves as a versatile synthetic intermediate for a variety of biologically active molecules. The introduction of the fluorine atom on the benzyl ring is a key strategic design element, as fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity of the resulting derivatives.[1][2] The benzyloxy benzyl scaffold itself is a recurring motif in compounds targeting a range of biological processes.

Anticancer Activity: A Primary Therapeutic Target

A significant body of research points towards the potent anticancer activities of derivatives synthesized from or containing the 4-(2-Fluorobenzyloxy)benzyl moiety. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Inhibition of Receptor Tyrosine Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase (RTK) that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3][4] Several studies have highlighted the potential of fluorinated benzyl derivatives to act as potent VEGFR-2 inhibitors. For instance, derivatives of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have demonstrated significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with their potency linked to VEGFR-2 inhibition.[5] The substitution pattern on the benzyl ring has been shown to be crucial for activity, with halogen substitutions often enhancing the inhibitory effect.[5]

Below is a simplified representation of the VEGFR-2 signaling pathway, which can be targeted by such inhibitors.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of derivatives.

Other Anticancer Mechanisms

Derivatives incorporating the fluorinated benzyloxy motif have also been investigated for other anticancer mechanisms. For example, fluorinated analogues of lepidilines, which are imidazolium salts, have been synthesized and screened for their anticancer activity.[6] Additionally, fluorinated isatins have been shown to induce apoptosis in tumor cells through the production of reactive oxygen species and dissipation of the mitochondrial membrane potential.[7]

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro activities of various derivatives containing a fluorinated benzyloxybenzyl-like scaffold against different cancer cell lines and enzymes.

| Compound Class | Target Cell Line / Enzyme | Measured Activity (IC50) | Reference |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast Cancer) | 2.93 - 7.17 µM | [5] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | VEGFR-2 | 0.503 - 0.728 µM | [5] |

| Fluorinated Isatins | Various Cancer Lines | Moderate Activity | [7] |

| bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | 3.7 - 49.6 nM | [4] |

| N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | PDGFRβ | Single-digit µM | [3] |

Enzyme Inhibition Beyond Cancer

The therapeutic potential of 4-(2-Fluorobenzyloxy)benzyl derivatives extends beyond oncology. The core structure has been incorporated into molecules designed to inhibit other classes of enzymes.

-

Cholinesterase Inhibition: Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[9]

-

Carbonic Anhydrase Inhibition: Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, which can be synthesized from benzyl bromides, have shown potent inhibition of several human carbonic anhydrase isoforms.[10]

-

DNA Topoisomerase II Inhibition: Benzoyl derivatives of 4'-O-demethylpodophyllotoxin have been identified as potent inhibitors of human DNA topoisomerase II, an important target in cancer chemotherapy.[11]

Antimicrobial Activities

Preliminary studies have also explored the antibacterial and antifungal properties of benzyl bromide derivatives. These compounds have demonstrated activity against various pathogenic Gram-positive bacteria and fungi.[12][13] For instance, certain benzyl bromides showed significant inhibitory effects against S. aureus, S. pyogenes, C. albicans, and C. krusei.[12]

Experimental Protocols

To aid researchers in the practical investigation of these compounds, this section outlines generalized experimental methodologies drawn from the cited literature.

General Synthesis of 4-(2-Fluorobenzyloxy)benzyl Derivatives

The synthesis of various derivatives typically starts with the etherification of a hydroxylated benzyl precursor with 2-fluorobenzyl bromide, followed by further functionalization.

Caption: General synthetic workflow for creating derivatives from 4-hydroxybenzaldehyde.

Protocol for Etherification:

-

Dissolve 4-hydroxybenzaldehyde in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate (K2CO3), to the mixture.

-

Add 2-fluorobenzyl bromide to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After cooling, filter the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product, 4-(2-fluorobenzyloxy)benzaldehyde, by recrystallization or column chromatography.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cells.

Protocol:

-

Seed cancer cells (e.g., MCF-7) in 96-well plates at a specific density (e.g., 1 x 10^4 cells/cm²) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]

Enzyme Inhibition Assay (Example: VEGFR-2 Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

-

Add the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP to the wells of a microplate.

-

Add the test compounds at various concentrations.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a set time to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of phosphorylated substrate, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor.

-

Determine the IC50 value from the dose-response curve.[5]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The incorporation of a fluorinated benzyl group has been shown to be a successful strategy in the design of potent anticancer agents, particularly those targeting receptor tyrosine kinases like VEGFR-2. Furthermore, the demonstrated activity against other enzyme systems and microbial pathogens suggests a broad therapeutic potential that warrants further investigation.

Future research should focus on expanding the library of derivatives to establish more definitive structure-activity relationships (SAR). In-depth studies into the mechanisms of action, preclinical pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant animal models will be crucial steps in translating the potential of these compounds into clinically viable therapies. The versatility of the this compound intermediate provides a robust platform for the continued development of novel drugs to address unmet medical needs in oncology and beyond.

References

- 1. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 6. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

4-(2-Fluorobenzyloxy)benzyl Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(2-Fluorobenzyloxy)benzyl bromide, a key benzylating agent utilized in organic synthesis, particularly within the realm of pharmaceutical development. The document details its chemical properties, outlines synthetic routes, and presents its applications in the benzylation of various functional groups. Emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of chemical workflows to support researchers, scientists, and drug development professionals in their work with this versatile reagent.

Introduction

This compound is a substituted benzyl halide that serves as a valuable reagent for the introduction of the 4-(2-Fluorobenzyloxy)benzyl protecting group. This group is of particular interest in complex molecule synthesis due to the electronic properties imparted by the fluorine atom, which can influence reaction outcomes and the stability of the protected moiety. Its application is notably documented in the synthesis of precursors for pharmacologically active molecules, such as Ralfinamide. This guide aims to consolidate available information and provide a practical resource for the effective use of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from structurally similar compounds.

| Property | Value (Predicted/Inferred) | Citation |

| Molecular Formula | C₁₄H₁₂BrFO | N/A |

| Molecular Weight | 295.15 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow solid or liquid | [1][2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. | [3] |

| Stability | Stable under normal conditions. Moisture sensitive. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available materials. The general workflow involves the etherification of 4-hydroxybenzaldehyde followed by reduction and subsequent bromination.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(2-Fluorobenzyloxy)benzyl Alcohol

This procedure is adapted from methods used for similar substituted benzyl alcohols.

-

Etherification: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5 eq). To this suspension, add 2-fluorobenzyl bromide (1.1 eq). The reaction mixture is stirred at room temperature or gentle heating (e.g., 60 °C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(2-fluorobenzyloxy)benzaldehyde.[4]

-